molecular formula C10H13N5 B1376977 6-(1-Piperazinyl)imidazo[1,2-B]pyridazin CAS No. 946157-08-0

6-(1-Piperazinyl)imidazo[1,2-B]pyridazin

Katalognummer: B1376977
CAS-Nummer: 946157-08-0
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: RWXNJNDHWARRGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(1-Piperazinyl)imidazo[1,2-B]pyridazine is a heterocyclic compound that features a fused imidazo[1,2-B]pyridazine ring system with a piperazine moiety attached at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Research indicates that PIPB and its analogues exhibit promising activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). A study highlighted the structure-activity relationship (SAR) of PIPB analogues, suggesting that amide derivatives demonstrate superior antitubercular activity compared to sulphonamide derivatives. The improved efficacy of amides is attributed to their enhanced ability to form hydrogen bonds, which may facilitate better interaction with biological targets.

Central Nervous System (CNS) Disorders

PIPB is being investigated for its potential in treating various CNS disorders such as anxiety, epilepsy, and insomnia. A patent application describes its use in reversing benzodiazepine effects, indicating its potential as a therapeutic agent for muscle tension and other related conditions. However, the specific mechanisms underlying these effects require further elucidation .

Kinase Inhibition

The imidazo[1,2-b]pyridazine scaffold is recognized for its role in kinase inhibition, which is crucial in cancer therapy. Notably, PIPB has been shown to enhance kinase inhibition when substituted at the C6 position with piperazine or morpholine. These modifications improve the drug-like properties and selectivity of compounds targeting kinases involved in multiple myeloma and other malignancies .

Inhibitory Effects on Kinases

A comprehensive review of imidazo[1,2-b]pyridazine derivatives revealed their inhibitory effects on several kinases, including BCL-ABL and mTOR. For example, ponatinib, a well-known kinase inhibitor containing this scaffold, has shown effectiveness against chronic myeloid leukemia (CML) by targeting BCR-ABL mutations .

Anticancer Applications

The structural modifications of PIPB have led to compounds with significant anticancer properties. Studies have demonstrated that certain derivatives exhibit potent activity against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Summary Table of Applications

Application AreaDescriptionReferences
AntimycobacterialActive against Mycobacterium tuberculosis, with amide derivatives showing enhanced efficacy
CNS DisordersPotential treatment for anxiety, epilepsy, insomnia; reverses benzodiazepine effects
Kinase InhibitionEnhances inhibition of kinases related to cancer; modifications improve selectivity and potency
AnticancerInduces apoptosis and cell cycle arrest in cancer cell lines

Biochemische Analyse

Biochemical Properties

6-(1-Piperazinyl)imidazo[1,2-B]pyridazine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been identified as an inhibitor of the interleukin-17A (IL-17A) cytokine, which is involved in inflammatory responses . By inhibiting IL-17A, 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine can modulate immune responses and has potential therapeutic applications in treating autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis . The compound interacts with the IL-17 receptor, preventing the cytokine from binding and initiating inflammatory signaling pathways.

Cellular Effects

The effects of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine on various cell types and cellular processes are profound. It has been shown to inhibit the proliferation of non-small cell lung cancer cells, specifically A549 and H460 cell lines . The compound induces cell cycle arrest at the G1 phase and inhibits the phosphorylation of key signaling proteins such as AKT and S6 . Additionally, 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine affects gene expression by modulating the activity of transcription factors involved in cell growth and survival.

Molecular Mechanism

At the molecular level, 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine exerts its effects through several mechanisms. It binds to the IL-17 receptor, inhibiting the interaction between IL-17A and its receptor . This binding prevents the activation of downstream signaling pathways that lead to inflammation. Furthermore, the compound has been shown to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is crucial for cell growth and proliferation . By inhibiting mTOR, 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine can reduce the growth of cancer cells and potentially enhance the efficacy of other therapeutic agents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its potency over extended periods In vitro studies have shown that prolonged exposure to 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine can lead to sustained inhibition of cell proliferation and modulation of gene expression .

Dosage Effects in Animal Models

The effects of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits inflammatory responses and reduces tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and immunosuppression . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

6-(1-Piperazinyl)imidazo[1,2-B]pyridazine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with cytochrome P450 enzymes, which play a key role in its biotransformation . These metabolic processes can influence the compound’s bioavailability and efficacy, highlighting the importance of understanding its pharmacokinetics for therapeutic applications.

Transport and Distribution

The transport and distribution of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with efflux transporters such as P-glycoprotein, which can affect its cellular accumulation and distribution . Additionally, its binding to plasma proteins influences its distribution in the bloodstream and target tissues.

Subcellular Localization

The subcellular localization of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various signaling proteins and enzymes . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles . Understanding these localization dynamics is essential for elucidating the compound’s mechanism of action and optimizing its therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Piperazinyl)imidazo[1,2-B]pyridazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-bromo-6-chloro-imidazo[1,2-B]pyridazine with piperazine under suitable conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques is common in industrial settings to enhance efficiency and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

6-(1-Piperazinyl)imidazo[1,2-B]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in drug design .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(1-Piperazinyl)imidazo[1,2-B]pyridazine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit PIM kinases sets it apart from other kinase inhibitors, making it a valuable lead compound in drug discovery .

Biologische Aktivität

6-(1-Piperazinyl)imidazo[1,2-b]pyridazine is a derivative of the imidazo[1,2-b]pyridazine class, notable for its bicyclic structure that combines an imidazole ring with a pyridazine ring. The incorporation of a piperazine moiety at the sixth position significantly enhances its pharmacological properties, making it a compound of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Structural Characteristics

The structural formula of 6-(1-Piperazinyl)imidazo[1,2-b]pyridazine can be represented as follows:

C9H12N4\text{C}_9\text{H}_{12}\text{N}_4

This structure allows for various interactions with biological targets, particularly in the central nervous system (CNS).

Biological Activity Overview

Research indicates that 6-(1-Piperazinyl)imidazo[1,2-b]pyridazine exhibits significant biological activity across several domains:

  • CNS Activity : Potential applications include treatment for anxiety, epilepsy, and insomnia. It has been suggested that the compound may reverse benzodiazepine effects, although the specific mechanisms remain to be fully elucidated .
  • Protein Kinase Inhibition : The compound has shown promise as a protein kinase inhibitor. For instance, it has been associated with inhibiting Pim-1 kinase, which is implicated in various cancers such as Burkitt's lymphoma and prostate cancer .
  • Binding Affinity : In vitro studies have demonstrated that derivatives of imidazo[1,2-b]pyridazine can bind to amyloid plaques with varying affinities. One derivative exhibited a binding affinity (Ki) of 11.0 nM, suggesting potential utility in Alzheimer's disease imaging .

The mechanisms by which 6-(1-Piperazinyl)imidazo[1,2-b]pyridazine exerts its effects are multifaceted:

  • CNS Modulation : The piperazine group may enhance solubility and facilitate interactions with neurotransmitter receptors or other CNS targets .
  • Kinase Inhibition : The inhibition of kinases like Pim-1 is thought to disrupt pathways involved in cell proliferation and survival in cancerous cells. This inhibition can lead to reduced tumor growth and progression .

Comparative Analysis with Related Compounds

The following table summarizes key comparative features between 6-(1-Piperazinyl)imidazo[1,2-b]pyridazine and structurally similar compounds:

Compound NameStructural FeaturesUnique Biological Activity
Imidazo[1,2-b]pyridazines Bicyclic structure without piperazineLower solubility and biological activity
6-Methylthioimidazo[1,2-b]pyridazine Methylthio group instead of piperazineHigh binding affinity but different selectivity
Indazole-containing derivatives Indazole moiety at position 3Different pharmacological profiles
Pyridinyl-substituted imidazoles Pyridinyl groups instead of piperazinesAltered bioactivity due to electronic properties

This comparison highlights the enhanced biological activity attributed to the piperazine substituent in 6-(1-Piperazinyl)imidazo[1,2-b]pyridazine.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • A study synthesized various imidazo[1,2-b]pyridazine derivatives and evaluated their binding to amyloid plaques. The findings indicated that structural modifications significantly impacted binding affinity .
  • Another research highlighted the efficacy of imidazo[1,2-b]pyridazines as inhibitors of protein kinases involved in cancer progression. The results suggested potential therapeutic applications for these compounds in oncology .

Eigenschaften

IUPAC Name

6-piperazin-1-ylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-2-10(14-6-3-11-4-7-14)13-15-8-5-12-9(1)15/h1-2,5,8,11H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXNJNDHWARRGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NN3C=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

An intimate mixture of 6-chloro-imidazo[1,2-b]pyridazine [6775-88-6] (4.1 g, 26.5 mmol and piperazine [110-85-0] (11.4 g, 132.8 mmol) was heated to 120° C. and stirred as a melt under N2 blanket for 2 h. The cooled reaction was partitioned between water and ethyl acetate, the extract dried (MgSO4), and evaporated to yield 5.6 g of 6-piperazin-1-yl-imidazo[1,2-b]pyridazine which, without purification, was suspended in ethyl acetate (250 mL). To this stirred mixture was added Hunig's base [7087-68-5] (9.6 mL, 55.1 mmol) and di-tert-butyl pyrocarbonate [24424-99-5] (7.2 g, 33.2 mmol). The N2 blanketed mixture was stirred overnight at ambient temperature then partitioned between brine and ethyl acetate. The phase separated extract was dried (CaSO4), evaporated, and crystallized from ethyl acetate/heptane to provide a white crystalline powder, mp. 122-123° C. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.43 (s, 9H) 3.46 (s, 8H) 7.16 (d, J=10.11 Hz, 1H) 7.50 (s, 1H) 7.81-7.94 (m, 2H). 13C NMR (100 MHz, DMSO-d6) δ ppm 28.03, 42.66, 45.42, 79.07, 110.58, 116.43, 125.91, 131.62, 135.77, 153.88, 154.71. LRMS (ESI) m/z 304.2 [(M+H)]+, calc'd for C15H21N5O2: 303.37.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine
Reactant of Route 2
Reactant of Route 2
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine
Reactant of Route 3
Reactant of Route 3
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine
Reactant of Route 4
Reactant of Route 4
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine
Reactant of Route 5
Reactant of Route 5
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine
Reactant of Route 6
Reactant of Route 6
6-(1-Piperazinyl)imidazo[1,2-B]pyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.